REACTION_CXSMILES
|
[CH:1]1([CH:4]([C:6]2[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=2)[OH:5])[CH2:3][CH2:2]1>O1CCOCC1.[O-2].[O-2].[Mn+4]>[N:8]1[CH:9]=[CH:10][CH:11]=[C:6]([C:4]([CH:1]2[CH2:2][CH2:3]2)=[O:5])[CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
3.35 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(O)C=1C=NC=CC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
13.66 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Type
|
CUSTOM
|
Details
|
After 4 hours of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
FILTRATION
|
Details
|
filter the reaction medium while hot through Celite
|
Type
|
CUSTOM
|
Details
|
The organic solution yields
|
Type
|
CUSTOM
|
Details
|
after evaporating under vacuum
|
Type
|
CUSTOM
|
Details
|
a residue which is purified by chromatography on a silica column
|
Type
|
ADDITION
|
Details
|
a mixture of cyclohexane and ethyl acetate (1:1 V/V) as eluent
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(=O)C1CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |